

# N,N'-bis(2-methylphenyl)propanediamide: Molecular Structure & Technical Guide

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## Compound of Interest

Compound Name:	<i>N,N'</i> -bis(2-methylphenyl)propanediamide
CAS No.:	10378-79-7
Cat. No.:	B078896

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## Executive Summary

**N,N'-bis(2-methylphenyl)propanediamide** (CAS: 10378-79-7) is a symmetrical bis-amide derived from the condensation of malonic acid (or its esters) with *o*-toluidine.[1] It serves as a critical bidentate ligand scaffold in coordination chemistry and a precursor for nitrogen-containing heterocycles (e.g., quinolines, pyrimidines) via cyclization.[1] Its structure is characterized by a central methylene bridge flanked by two amide groups, which exhibit strong intramolecular hydrogen bonding, influencing its solubility and metal-binding affinity.

## Molecular Architecture & Physicochemical Properties

### Structural Analysis

The molecule possesses C<sub>2</sub> symmetry (or pseudo-C<sub>2</sub> in the solid state), with the central methylene (

) group acting as the pivot.[1]

- Core: Propanediamide (Malonamide) backbone.[1]
- Substituents: Two o-tolyl (2-methylphenyl) groups attached to the amide nitrogens.[1]
- Conformation: The molecule typically adopts a "U" or "W" conformation in the solid state to minimize steric repulsion between the ortho-methyl groups and the carbonyl oxygens.[1]
- Intramolecular Forces: Strong N-H[1]...O=C hydrogen bonds often form six-membered rings, planarizing the amide-phenyl segments and reducing conformational flexibility.

## Physicochemical Data Table

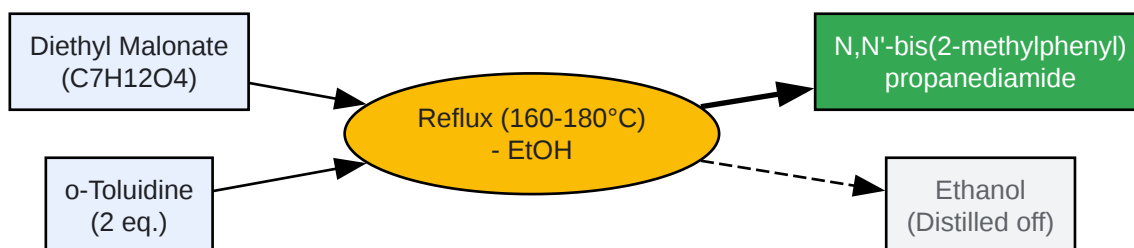
Property	Data	Notes
IUPAC Name	N,N'-bis(2-methylphenyl)propanediamide	
Common Synonyms	N,N'-di-o-tolylmalonamide; Malonsaeure-di-o-toluidid	
CAS Registry Number	10378-79-7	
Molecular Formula		
Molecular Weight	282.34 g/mol	
Physical State	Crystalline Solid	White to off-white powder
Melting Point	~200–225 °C (Class est.)[1][2] [3]	High thermal stability due to H-bond network
Solubility	DMSO, DMF, hot Ethanol	Insoluble in water; poor in hexanes
pKa (Amide NH)	~18–20	Weakly acidic; deprotonation requires strong base

## Synthesis & Characterization Protocols

### Synthetic Route: Nucleophilic Acyl Substitution

The most robust synthesis involves the thermal condensation of diethyl malonate with o-toluidine.[1] This method avoids the use of corrosive acid chlorides (malonyl chloride) and is scalable.[1]

## Reaction Scheme (Graphviz)



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Figure 1: Thermal condensation pathway for the synthesis of **N,N'-bis(2-methylphenyl)propanediamide**.

## Step-by-Step Protocol

- Reagents:
  - Diethyl malonate (1.0 eq, 16.0 g)[1]
  - o-Toluidine (2.2 eq, 23.5 g)[1]
  - Solvent: Xylene (optional, for azeotropic removal) or Neat (solvent-free).[1]
- Procedure:
  - Setup: Equip a round-bottom flask with a Claisen adapter, thermometer, and a distillation condenser.
  - Reaction: Charge diethyl malonate and o-toluidine. Heat the mixture to 150–160°C.
  - Distillation: As the reaction proceeds, ethanol is generated.[1] Maintain temperature to distill off ethanol continuously, driving the equilibrium forward (Le Chatelier's principle).[1]

- Completion: Continue heating until ethanol evolution ceases (approx. 4–6 hours). The mixture will solidify or become very viscous.[1]
- Workup & Purification:
  - Cool the reaction mixture to  $\sim 80^{\circ}\text{C}$ .
  - Add Ethanol (95%) to dissolve the residue, then cool to  $0^{\circ}\text{C}$  to induce crystallization.[1]
  - Filter the precipitate and wash with cold ethanol followed by diethyl ether.[1]
  - Recrystallization: Recrystallize from hot ethanol or acetic acid to yield white needles.[1]

## Spectroscopic Validation

- NMR (DMSO-  
, 400 MHz):
  - 2.25 (s, 6H,  
)
  - 3.60 (s, 2H,  
)
  - 7.10–7.50 (m, 8H, Ar-H)
  - 9.50 (s, 2H, NH, broad/exchangeable)[1]
- IR (ATR,  
):
  - 3250–3300 (N-H stretch)[1]
  - 1650–1660 (Amide I, C=O stretch)[1]
  - 1530 (Amide II, N-H bend)[1]

## Structural Dynamics & Crystallography

The structural integrity of **N,N'-bis(2-methylphenyl)propanediamide** is governed by the interplay between steric bulk (methyl groups) and hydrogen bonding.[1]

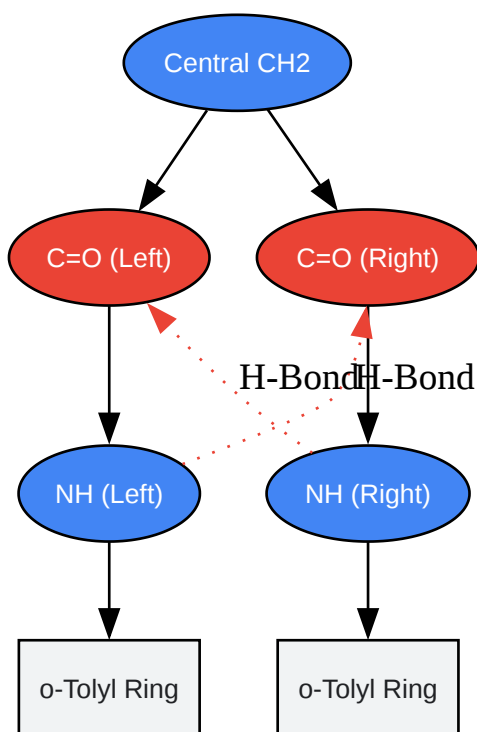
### Intramolecular Hydrogen Bonding Network

The molecule stabilizes itself through the formation of two 6-membered pseudo-rings.[1] The amide protons (

) donate hydrogen bonds to the carbonyl oxygens (

) of the opposing amide group or the central carbonyls, depending on the specific conformer (anti/anti vs syn/anti).[1]

#### Connectivity & Interaction Diagram (Graphviz)



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Figure 2: Connectivity and intramolecular hydrogen bonding network stabilizing the malonamide core.[1]

## Steric Considerations

The ortho-methyl groups exert significant steric hindrance, preventing the phenyl rings from becoming fully coplanar with the amide linkage.[1] This "twist" is critical for:

- Solubility: Disrupts crystal packing efficiency compared to the unsubstituted analog, slightly enhancing solubility in organic solvents.[1]
- Reactivity: The steric bulk protects the amide nitrogen from nucleophilic attack, making the molecule resistant to hydrolysis under mild conditions.[1]

## Applications & Functional Utility

### Ligand in Coordination Chemistry

The malonamide core acts as a neutral, bidentate ligand (

-donor) for hard metal ions, particularly Lanthanides (Ln) and Actinides (An).[1]

- Mechanism: Chelation occurs via the two carbonyl oxygens, forming a six-membered chelate ring with the metal ion.
- Utility: Analogues of this molecule are investigated for solvent extraction processes (e.g., DIAMEX process) in nuclear fuel reprocessing, although tetra-alkyl derivatives are more common for that specific application due to higher lipophilicity.[1]

## Precursor for Heterocycles

The compound serves as a key intermediate in the synthesis of 4-hydroxyquinolines via the Knorr Quinoline Synthesis or similar cyclization protocols.[1]

- Cyclization: Heating with polyphosphoric acid (PPA) or induces intramolecular cyclization to form quinoline derivatives, which are pharmacophores in antimalarial and antibacterial drugs.[1]

## References

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